molecular formula C9H20N2O B1275164 [1-(3-Aminopropyl)piperidin-3-yl]methanol CAS No. 100708-30-3

[1-(3-Aminopropyl)piperidin-3-yl]methanol

Cat. No.: B1275164
CAS No.: 100708-30-3
M. Wt: 172.27 g/mol
InChI Key: LEGYMQGRRTXEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Aminopropyl)piperidin-3-yl]methanol: is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a useful research chemical often employed in various scientific studies. The compound is characterized by a piperidine ring substituted with an aminopropyl group and a hydroxymethyl group.

Scientific Research Applications

[1-(3-Aminopropyl)piperidin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, “(S)-piperidin-3-yl)methanol”, indicates that it causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye/face protection . In case of ingestion, it’s advised not to induce vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Aminopropyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with aminopropylating agents. One common method includes the reductive amination of 3-piperidone with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Aminopropyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of [1-(3-Aminopropyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    (1-(3-Aminopropyl)piperidin-4-ol: Similar structure but with a hydroxyl group at the 4-position.

    (1-(2-Methoxyethyl)piperidin-3-yl)methanol: Contains a methoxyethyl group instead of an aminopropyl group.

    (1-(3-Aminopropyl)pyrrolidine: A pyrrolidine ring instead of a piperidine ring.

Uniqueness

[1-(3-Aminopropyl)piperidin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminopropyl and a hydroxymethyl group allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

[1-(3-aminopropyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-4-2-6-11-5-1-3-9(7-11)8-12/h9,12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGYMQGRRTXEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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